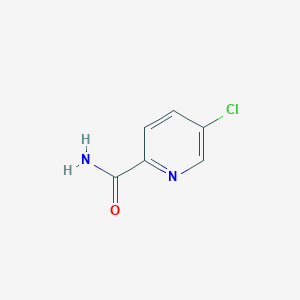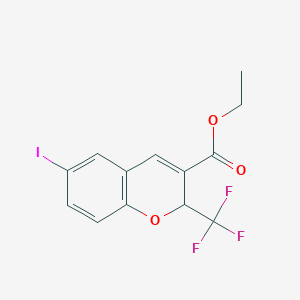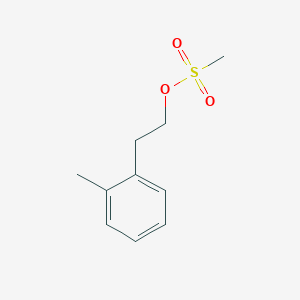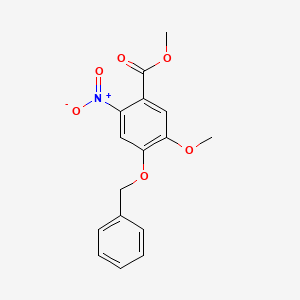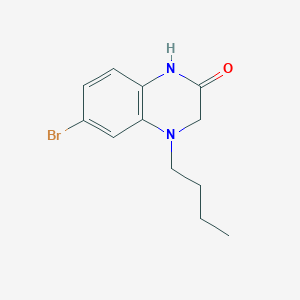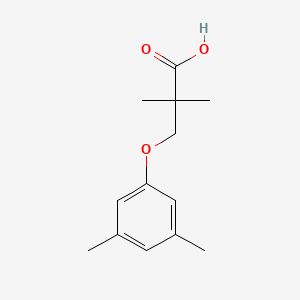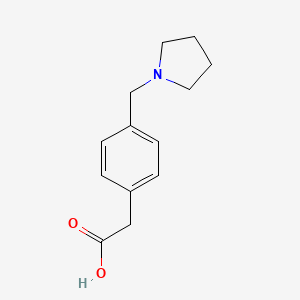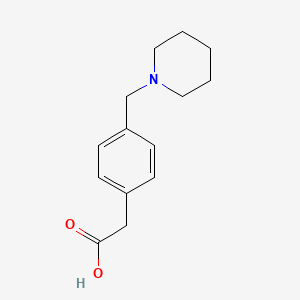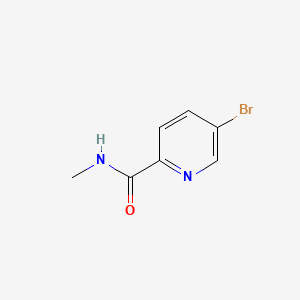
5-Bromo-N-methylpyridine-2-carboxamide
Vue d'ensemble
Description
“5-Bromo-N-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 845305-87-5 . It has a molecular weight of 215.05 . The IUPAC name for this compound is 5-bromo-N-methyl-2-pyridinecarboxamide . The Inchi Code for this compound is 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-methylpyridine-2-carboxamide” can be represented by the Inchi Code: 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .
Physical And Chemical Properties Analysis
“5-Bromo-N-methylpyridine-2-carboxamide” is a solid at ambient temperature . It has a boiling point of 76-77 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : An efficient synthesis method for related compounds, including 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. This involves multiple steps such as reaction with methylamine, methoxylation, oxidation, and bromination to produce the desired product (Hirokawa, Horikawa, & Kato, 2000).
Role in Synthesis of Medical Compounds : The compound has been used in the synthesis of Nav1.8 sodium channel modulator, which is significant in pharmacological applications. Key steps in the synthesis process, such as permanganate oxidation, have been optimized to improve yield and reproducibility (Fray et al., 2010).
Application in Drug Development
Role in Anticoccidial Agents : Nitropyridinecarboxamides, which are structurally related to 5-Bromo-N-methylpyridine-2-carboxamide, have shown potential as anticoccidial agents. The synthesis and evaluation of these compounds indicate their effectiveness against Eimeria tenella, a significant pathogen in poultry (Morisawa, Kataoka, & Kitano, 1977).
Use in Radioligand Imaging : Derivatives of this compound have been utilized in the synthesis of radioligands like MK-1064 for imaging orexin-2 receptor, crucial in studying various neurological and psychiatric disorders (Gao, Wang, & Zheng, 2016).
Chemical and Structural Analysis
- Crystallographic Studies : The compound's derivatives have been structurally characterized through spectroscopic and crystallographic methods. Such studies are essential for understanding the molecular geometry and potential interactions in biological systems (Anuradha et al., 2014).
Environmental and Industrial Applications
- Electrocatalytic Carboxylation : Research has shown the possibility of using related compounds in the electrocatalytic carboxylation of amino-bromopyridine with CO2. This method is significant for green chemistry applications and offers an environmentally friendly alternative for chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
“5-Bromo-N-methylpyridine-2-carboxamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCXPXWHPWYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628488 | |
| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methylpyridine-2-carboxamide | |
CAS RN |
845305-87-5 | |
| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


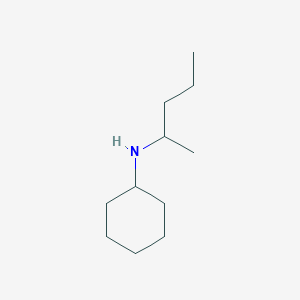
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)
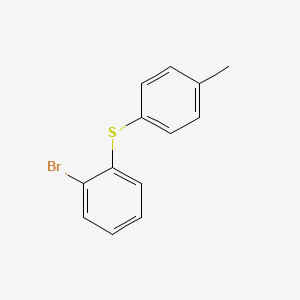
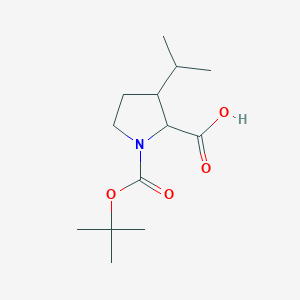

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
